Dicyclanil

説明

Nomenclature and Structural Classification

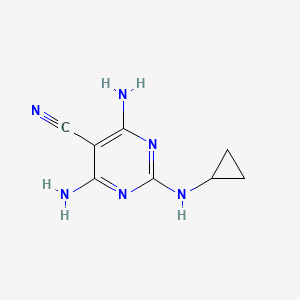

Dicyclanil, systematically named 4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile , is a synthetic pyrimidine derivative with insect growth-regulating properties. Its chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its core pyrimidine ring substituted with amino, cyclopropylamino, and cyano functional groups. The compound’s structural formula (C₈H₁₀N₆) and molecular weight (190.21 g/mol) are consistent across analytical characterizations.

Key Identifiers of this compound

The pyrimidine backbone positions this compound within the aminopyrimidine chemical class, distinguished by its 5-carbonitrile group and cyclopropylamino side chain. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar pyrimidine ring system, with hydrogen-bonding interactions stabilizing the amino and cyclopropylamino groups.

Discovery Timeline and Initial Patent Landscape

This compound emerged from agrochemical research at Ciba-Geigy (now Novartis) in the mid-1980s during systematic screenings for insect growth regulators (IGRs). Initial investigations identified CGA-183893 (later renamed this compound) as a potent inhibitor of blowfly (Lucilia spp.) larval development through interference with molting processes.

Key Milestones in Development

- 1986 : Synthesis and primary screening of CGA-183893, demonstrating specificity against dipteran larvae.

- 1988 : Grant of US Patent 4,783,468 , protecting 5-pyrimidine carbonitriles as ectoparasiticides. This patent disclosed this compound’s synthesis via condensation of 2-cyclopropylamino-4,6-diaminopyrimidine-5-carbonitrile precursors.

- 1990s : Development of commercial formulations (e.g., CLiK® Pour-On) for veterinary use against sheep blowfly strike.

- 2000s–2010s : Expansion of patent claims to aqueous suspensions and non-aqueous solutions for enhanced stability and bioavailability.

The initial patent landscape centered on structural novelty, with subsequent filings addressing formulation challenges. For example, WO2011035288A1 (2010) detailed aqueous suspensions containing this compound and surfactants for prolonged efficacy, while AU2009228785B2 (2009) optimized polyethylene glycol-based solutions for topical applications.

Position Within Pyrimidine Derivatives Insect Growth Regulators

This compound belongs to the cyano-pyrimidine subclass of IGRs, which disrupt insect development by inhibiting chitin synthesis or interfering with hormonal signaling during molting. Unlike benzoylureas (e.g., diflubenzuron) or juvenile hormone analogs (e.g., pyriproxyfen), this compound’s mechanism targets epidermal cell differentiation in dipteran larvae, leading to incomplete ecdysis.

Comparative Analysis of Pyrimidine IGRs

| Compound | Target Pests | Mode of Action | Structural Distinction |

|---|---|---|---|

| This compound | Lucilia spp., Wohlfahrtia magnifica | Disruption of larval cuticle formation | 5-Carbonitrile, cyclopropylamino group |

| Cyromazine | Diptera, Coleoptera | Inhibition of chitin synthase | Triazine ring with cyclopropyl group |

| Novaluron | Lepidoptera, Hemiptera | Chitin synthesis inhibition | Benzoylurea backbone |

This compound’s specificity for dipterans arises from its unique interaction with larval epidermal receptors, a property not observed in broader-spectrum pyrimidine analogs. Computational studies suggest its cyclopropylamino group enhances binding affinity to insect-specific enzymes involved in cuticle sclerotization.

Structural-activity relationship (SAR) analyses highlight the necessity of the 5-carbonitrile moiety for bioactivity, as substitutions at this position abolish IGR effects. Additionally, the cyclopropylamino side chain confers metabolic stability, enabling prolonged residual activity in veterinary applications.

特性

IUPAC Name |

4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-3-5-6(10)13-8(14-7(5)11)12-4-1-2-4/h4H,1-2H2,(H5,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTIFYGCWCQRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=C(C(=N2)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041013 | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112636-83-6 | |

| Record name | Dicyclanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112636-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112636836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyrimidinecarbonitrile, 4,6-diamino-2-(cyclopropylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBC8O809S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件: ジシクランイルの合成には、いくつかの重要なステップが含まれます。

縮合反応: マロノニトリルは、メタノール中で0-5°Cで30分間、ナトリウムメトキシドと反応します。

環化反応: 第1段階の湿った生成物を水に溶解し、工業用塩酸と0-5°Cで一晩反応させます.

シクロプロピル化反応: 第2段階の生成物を、エタノール中で還流条件下でシクロプロピルアミンと反応させます.

酸化反応: 生成物は、酢酸とタングステン酸ナトリウムを50-55°Cで酸化し、その後過酸化水素を加えます.

アンモニア化反応: 最終段階では、生成物をエタノール中で20-25°Cでアンモニア水と反応させます.

工業生産方法: ジシクランイルの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスには、高収率と純度を確保するために、反応条件を注意深く制御することが含まれます .

化学反応の分析

科学的研究の応用

Chemistry: Dicyclanil is used as a model compound in studies of insect growth regulators and their mechanisms of action .

Biology: In biological research, this compound is used to study the development and inhibition of insect larvae, particularly in the context of veterinary applications .

Industry: this compound is widely used in the livestock industry to prevent fly-strike, improving animal health and reducing economic losses .

作用機序

類似の化合物との比較

類似の化合物:

サイロマイシン: 作用機序が似ていますが、化学構造が異なる別の昆虫成長調整剤.

ジフルベンズロン: キチン合成を阻害するベンゾイル尿素系化合物.

独自性: ジシクランイルは、羊のウジ病を防ぐための高い効力と特異性で独自です。 サイロマイシンやジフルベンズロンよりも、in vitroで最大30倍活性が高いです. サイロマイシンとは異なり、ジシクランイルは水に溶けにくいことから、その適用と有効性に影響を与えます.

類似化合物との比較

Resistance Management and Industry Implications

- Resistance Monitoring : this compound-resistant L. cuprina strains reduce protection periods by 69–78% in high-wool sheep, necessitating integrated pest management (IPM) strategies .

- Cross-Resistance: Shared metabolic pathways between this compound and cyromazine exacerbate resistance risks . Rotating with non-IGR compounds (e.g., ivermectin) is recommended .

- Application Timing : Delaying this compound treatment until 6 weeks post-shearing enhances efficacy by aligning with wool regrowth dynamics .

生物活性

Dicyclanil is a compound primarily used in veterinary medicine, particularly for controlling blowfly strike in sheep. Its biological activity encompasses various pharmacological effects, resistance mechanisms, and implications for animal health. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

Pharmacokinetics and Biotransformation

Absorption and Distribution

this compound is administered orally, with studies indicating that peak plasma concentrations occur approximately 8 hours post-administration. In a study involving male Han Wistar rats, the maximum concentration reached was about 20 µg/ml, declining to lower levels by 24 hours . The compound's distribution in tissues showed significant accumulation in the liver (270 µg/kg) and blood (170 µg/kg), with a slower decline in blood levels compared to other tissues .

Metabolism

The biotransformation of this compound is characterized by oxidative cleavage of the cyclopropyl ring, leading to various metabolites. Major metabolites identified include 2,4,6-triaminopyrimidin-5-carbonitrile and other polar and nonpolar compounds . The metabolic pathways suggest limited transformation of the cyano group, indicating its stability within biological systems.

Efficacy Against Blowfly Strike

This compound is notably effective against Lucilia cuprina, the sheep blowfly. A field trial demonstrated its efficacy in preventing wohlfahrtiosis—a disease caused by blowfly larvae—over a treatment period of 31 weeks. The incidence of the disease was significantly reduced in treated flocks compared to controls .

Resistance Mechanisms

Resistance to this compound has been documented in various blowfly populations. Research indicates that resistance is polygenic, with key chromosomal regions identified that contribute to this trait . For instance, specific cytochrome P450 genes (Cyp6g1 and Cyp12d1) have been linked to increased resistance levels. Transgenic studies in Drosophila melanogaster showed that overexpression of these genes resulted in enhanced survival against this compound exposure .

Case Study: Resistance Analysis

A study on the Walgett strain of L. cuprina revealed significant resistance levels with IC50 values showing 26-fold resistance to this compound. Co-treatment with cytochrome P450 inhibitors indicated a synergistic effect, suggesting that metabolic resistance plays a critical role in survival against this insecticide .

Summary of Findings

The following table summarizes key findings related to this compound's biological activity:

Q & A

Q. Table 1. Resistance Factors in Lucilia cuprina Field Strains

| Insecticide | IC₅₀ Resistance Factor | IC₉₅ Resistance Factor |

|---|---|---|

| This compound | 9.1–23.8 | 16.5–53.7 |

| Imidacloprid | 8.7–14.1 | 14.6–24.3 |

| Source: Field strain bioassays under ion-pair LC conditions . |

Q. Table 2. Key Analytical Parameters for this compound Detection

| Parameter | Value (HPLC-UV/Vis) | Value (LC/MS/MS) |

|---|---|---|

| LOD (mg/kg) | 0.02 | 0.01 |

| LOQ (mg/kg) | 0.05 | 0.03 |

| Precision (RSD%) | ≤10.4 | ≤8.2 |

| Source: Kim & Myung (2011) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。